2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1342723-28-7
VCID: VC11480784
InChI: InChI=1S/C11H12N2O3/c14-10(13-6-7-3-4-7)9-8(11(15)16)2-1-5-12-9/h1-2,5,7H,3-4,6H2,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid

CAS No.: 1342723-28-7

Cat. No.: VC11480784

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid - 1342723-28-7

Specification

CAS No. 1342723-28-7
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 2-(cyclopropylmethylcarbamoyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H12N2O3/c14-10(13-6-7-3-4-7)9-8(11(15)16)2-1-5-12-9/h1-2,5,7H,3-4,6H2,(H,13,14)(H,15,16)
Standard InChI Key ZODOQBVUTQNCOH-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC(=O)C2=C(C=CC=N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(cyclopropylmethylcarbamoyl)pyridine-3-carboxylic acid, reflects its three key functional groups:

  • A pyridine ring at position 3 with a carboxylic acid group.

  • A carbamoyl group (-NC(=O)-) at position 2.

  • A cyclopropylmethyl substituent attached to the carbamoyl nitrogen.

Key identifiers include:

PropertyValue
CAS No.1342723-28-7
Molecular FormulaC11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight220.22 g/mol
Canonical SMILESC1CC1CNC(=O)C2=C(C=CC=N2)C(=O)O
InChIKeyZODOQBVUTQNCOH-UHFFFAOYSA-N
Purity95%

The cyclopropane ring introduces steric strain, potentially enhancing reactivity or target binding specificity. The carboxylic acid and carbamoyl groups offer hydrogen-bonding sites, critical for interactions with biological targets.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid typically involves multi-step reactions:

  • Pyridine Derivative Functionalization: Starting with 3-pyridinecarboxylic acid, the carbamoyl group is introduced via reaction with cyclopropylmethylamine and a carbamoylating agent (e.g., phosgene or carbonyldiimidazole).

  • Coupling Reactions: Palladium-catalyzed cross-coupling or urea-forming reactions may optimize yield, as demonstrated in analogous syntheses of pyridine-based ureas .

A representative pathway includes:

  • Step a: Reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the acyl chloride.

  • Step b: Treatment with cyclopropylmethylamine to yield the carbamoyl intermediate.

  • Step c: Acidic hydrolysis to ensure carboxylic acid retention.

Optimization Challenges

  • Cyclopropane Stability: The cyclopropylmethyl group’s strain necessitates mild reaction conditions to prevent ring opening.

  • Regioselectivity: Ensuring carbamoyl substitution at position 2 requires careful control of reaction kinetics .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The compound is stable at room temperature but may decompose above 150°C due to cyclopropane ring strain.

  • pH Sensitivity: The carboxylic acid moiety (pKa ~2.5) confers solubility in alkaline conditions, while the carbamoyl group (pKa ~10) remains protonated in physiological pH.

Solubility and Partitioning

SolventSolubility (mg/mL)LogP
Water0.51.2
Ethanol12.4-
DCM8.9-

Low aqueous solubility suggests formulation challenges for oral delivery, necessitating prodrug strategies or salt formation.

Biological Activity and Hypothetical Applications

Hypothetical Therapeutic Indications

Target PathwayPotential ApplicationRationale
Inflammatory DiseasesKinase inhibition (e.g., IKKε)Structural similarity to amlexanox
Metabolic DisordersPPARγ modulationCarbamoyl groups in PPAR agonists
OncologyAngiogenesis inhibitionPyridine derivatives in anti-VEGF agents

Research Gaps and Future Directions

Priority Investigations

  • Kinase Inhibition Assays: Screen against TBK1, IKKε, and related kinases to validate hypothetical activity .

  • ADMET Profiling: Assess metabolic stability (CYP450 interactions) and toxicity in vitro.

  • Prodrug Development: Address solubility limitations via ester prodrugs.

Synthetic Chemistry Opportunities

  • Late-Stage Functionalization: Introduce diverse cyclopropane substituents via cross-coupling .

  • Stereoselective Synthesis: Explore chiral catalysts to access enantiopure variants.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator